N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 2,2-dimethylpropanamide moiety at position 2. This compound belongs to a class of 2-aminothiophene derivatives known for their diverse pharmacological activities, including roles as allosteric enhancers at adenosine receptors and antiproliferative agents . Its synthesis typically involves condensation reactions between substituted thiophene precursors and acylating agents, as exemplified by protocols using dichloromethane, triethylamine, and carbodiimide reagents .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENMJDIHMOPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. Subsequent functionalization introduces the cyano group and the 2,2-dimethylpropanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The cyano group (−C≡N) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or amide. While direct data for this compound is limited, analogous tetrahydrobenzothiophene derivatives show:
Amide Bond Reactivity
The propanamide group participates in nucleophilic substitution or hydrolysis:
Ring Functionalization
The tetrahydrobenzothiophene ring undergoes oxidation or electrophilic substitution:
Stability Under Thermal and pH Conditions
Studies on structurally related compounds reveal:
Metabolic Pathways (Predicted)
Based on cytochrome P450 enzyme interactions:
| Enzyme | Reaction | Metabolite | Reference |
|---|---|---|---|
| CYP3A4 | N-Dealkylation | 2,2-Dimethylpropanoic acid + dealkylated benzothiophene | |
| CYP2D6 | Hydroxylation | 5-Hydroxy-tetrahydrobenzothiophene derivative |
Synthetic Modifications
The compound serves as a precursor for pharmacologically active analogs:
Key Research Findings
- Electrophilic Substitution : The electron-withdrawing cyano group directs electrophiles to the para position of the benzothiophene ring (C-5) .
- Steric Effects : The 2,2-dimethylpropanamide group reduces reactivity at the amide nitrogen, favoring hydrolysis over alkylation .
- Thermal Stability : Decomposition above 150°C produces cyanide gas and aromatic sulfides, necessitating controlled handling .
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the benzothiophene ring system play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
- The target compound adopts an envelope conformation in the cyclohexene ring, with dihedral angles between the thiophene and aromatic substituents (e.g., 7.1°–59.0° in related benzamide derivatives) .
- Substituents like fluorine (in ) or nitro groups (in ) alter electronic properties and intermolecular interactions, impacting solubility and bioactivity.
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s 2,2-dimethylpropanamide group may enhance metabolic stability compared to methylphenoxy derivatives .
- Antibacterial activity in correlates with the pyrazine carboxamide moiety, suggesting structure-dependent targeting of nucleic acid enzymes.
Physicochemical Properties
Table 4: Analytical Data
Key Observations :
- Higher nitrogen content in the target compound (22.10% vs. 7.99% in ) reflects its cyano and amide functionalities.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H18N2S
- Molecular Weight : 250.37 g/mol
- CAS Number : 312917-14-9
This compound acts primarily as a selective inhibitor of JNK2 and JNK3 kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Binding Characteristics
Research indicates that this compound binds to the ATP-binding site of JNKs with high affinity. The 3-cyano substituent forms hydrogen bonds with the hinge region of the kinase, which is critical for its inhibitory activity. The potency of this compound is reflected in its pIC50 values:
- JNK2 : pIC50 = 6.5
- JNK3 : pIC50 = 6.7
Inhibition of JNK Pathway
The inhibition of JNK pathways has been associated with various therapeutic effects:
- Anti-inflammatory Effects : By inhibiting JNK signaling, this compound may reduce inflammatory responses in various models.
- Neuroprotective Properties : Studies suggest that JNK inhibitors can protect against neuronal cell death in models of neurodegenerative diseases.
- Cancer Therapy Potential : Given the role of JNK in cancer progression and metastasis, this compound may have applications in oncology.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including cyclization, substitution, and amidation. Key steps include:
- Cyano Group Introduction : Use of cyanoacetamide derivatives under reflux conditions with dimethylformamide (DMF) as a solvent (similar to methods in ).
- Amidation : Coupling of intermediates with 2,2-dimethylpropanoyl chloride in the presence of triethylamine (Et₃N) as a base (analogous to ).
- Purification : Column chromatography (silica gel) or recrystallization from methanol/water mixtures to isolate the final product.
Reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions (e.g., decomposition of the cyano group) .
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution steps, while dichloromethane (DCM) improves amidation efficiency .
- Catalyst Screening : Testing bases (e.g., Et₃N vs. DBU) to accelerate amidation while minimizing by-products.
- Real-Time Monitoring : HPLC with UV detection (λ = 254 nm) quantifies intermediates and detects impurities early .
Advanced: How should researchers address contradictions in biological activity data across similar benzothiophene derivatives?
Methodological Answer:
Contradictions may arise from structural nuances or assay variability. A systematic approach includes:
- Comparative Structural Analysis : Use X-ray crystallography or density functional theory (DFT) to compare electronic/steric profiles of derivatives (e.g., substituent effects on benzothiophene rings) .
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate structural contributions to activity .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzothiophene substitution patterns) and detect impurities (<1%) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₉N₂OS) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>95%) and identifies co-eluting contaminants using photodiode array detection .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (LogP), blood-brain barrier permeability, and toxicity .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinase domains) .
Basic: How can researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks.
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the amide bond) .
- Karl Fischer Titration : Quantifies water content in solid-state samples to assess hygroscopicity .
Advanced: What strategies are recommended for designing derivatives to enhance bioactivity?
Methodological Answer:
- Scaffold Hopping : Replace the tetrahydrobenzothiophene core with bicyclic systems (e.g., thienopyrimidine) to modulate target selectivity .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-cyano position to enhance electrophilicity and receptor binding .
- Prodrug Design : Mask the cyano group as a phosphate ester to improve aqueous solubility .
Basic: How can researchers validate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion) to measure IC₅₀ values against target enzymes .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
- Dose-Response Curves : Generate data at 6–8 concentrations (0.1–100 μM) to calculate Hill coefficients and efficacy .
Advanced: What statistical methods are appropriate for resolving discrepancies in dose-response data?
Methodological Answer:
- Nonlinear Regression Analysis : Fit data to sigmoidal models (e.g., four-parameter logistic equation) using GraphPad Prism .
- ANOVA with Tukey’s Post Hoc Test : Identifies significant differences between treatment groups (p < 0.05) .
- Bootstrap Resampling : Assesses confidence intervals for EC₅₀ values in small sample sizes .
Advanced: How can researchers integrate this compound into a broader structure-activity relationship (SAR) study?
Methodological Answer:
- QSAR Modeling : Use descriptors (e.g., molar refractivity, topological polar surface area) to correlate structural features with activity .
- Fragment-Based Design : Screen truncated analogs (e.g., benzothiophene alone) to identify pharmacophore elements .
- Data Table :
| Derivative | Substituent Position | LogP | IC₅₀ (μM) | Target Protein |
|---|---|---|---|---|
| Parent | 3-CN | 2.1 | 0.8 | Kinase A |
| Derivative 1 | 3-CF₃ | 2.8 | 0.2 | Kinase A |
| Derivative 2 | 3-NO₂ | 1.9 | 5.4 | Kinase B |
Source: Adapted from comparative analyses in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
